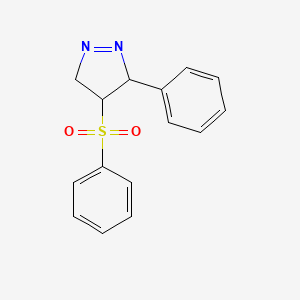
3-Phenyl-4-(phenylsulfonyl)-4,5-dihydro-3h-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenyl-4-(phenylsulfonyl)-4,5-dihydro-3H-pyrazole is a heterocyclic compound that features a pyrazole ring with phenyl and phenylsulfonyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-4-(phenylsulfonyl)-4,5-dihydro-3H-pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of hydrazine derivatives with α,β-unsaturated ketones or aldehydes. The reaction is often carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the reaction mixture is heated to facilitate cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and solvents that are environmentally friendly is often considered to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-4-(phenylsulfonyl)-4,5-dihydro-3H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-Phenyl-4-(phenylsulfonyl)-4,5-dihydro-3H-pyrazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Phenyl-4-(phenylsulfonyl)-4,5-dihydro-3H-pyrazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The phenylsulfonyl group can enhance binding affinity through interactions such as hydrogen bonding and van der Waals forces. The exact pathways involved depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-Phenyl-4,5-dihydro-1H-pyrazole: Lacks the phenylsulfonyl group, which may result in different chemical and biological properties.
4-Phenyl-3-(phenylsulfonyl)-1H-pyrazole: A structural isomer with potentially different reactivity and applications.
Uniqueness
3-Phenyl-4-(phenylsulfonyl)-4,5-dihydro-3H-pyrazole is unique due to the presence of both phenyl and phenylsulfonyl groups, which can influence its reactivity and interactions with biological targets. This dual substitution pattern can enhance its potential as a versatile intermediate in synthetic chemistry and its efficacy in various applications.
Biological Activity
3-Phenyl-4-(phenylsulfonyl)-4,5-dihydro-3H-pyrazole is a compound belonging to the pyrazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is C15H14N2O2S with a molecular weight of approximately 286.35 g/mol. The compound features a pyrazole ring substituted with a phenylsulfonyl group, which is crucial for its biological activity.
Biological Activities
Research indicates that compounds within the pyrazole class exhibit a wide range of biological activities. The following table summarizes the key pharmacological effects associated with this compound and its derivatives:
The mechanisms underlying the biological activities of this compound are diverse:
- Inhibition of Pro-inflammatory Cytokines : The compound has been shown to reduce levels of TNF-α and IL-6, key mediators in inflammatory pathways.
- Antimicrobial Action : Its structure allows it to disrupt bacterial cell membranes or inhibit essential metabolic pathways.
- Cancer Cell Proliferation Inhibition : The compound may induce apoptosis or cell cycle arrest in various cancer cell lines.
- Neuroprotective Effects : It potentially acts by modulating neurotransmitter levels or reducing oxidative stress in neuronal cells.
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of this compound:
- Anti-inflammatory Studies : In a study conducted by Selvam et al., several pyrazole derivatives were synthesized and tested for their anti-inflammatory properties. Compounds showed up to 85% inhibition of TNF-α at a concentration of 10 µM compared to dexamethasone .
- Antimicrobial Efficacy : Burguete et al. reported that specific derivatives exhibited promising antimicrobial activity against Mycobacterium tuberculosis and various bacterial strains at low concentrations, indicating their potential as therapeutic agents .
- Neuroprotective Research : Investigations into the neuroprotective properties revealed that certain derivatives could mitigate neuronal damage in models of oxidative stress, suggesting their role in treating neurodegenerative diseases .
Properties
CAS No. |
93733-24-5 |
|---|---|
Molecular Formula |
C15H14N2O2S |
Molecular Weight |
286.4 g/mol |
IUPAC Name |
4-(benzenesulfonyl)-3-phenyl-4,5-dihydro-3H-pyrazole |
InChI |
InChI=1S/C15H14N2O2S/c18-20(19,13-9-5-2-6-10-13)14-11-16-17-15(14)12-7-3-1-4-8-12/h1-10,14-15H,11H2 |
InChI Key |
QCEFRMUJCOPRJA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(N=N1)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















